molecular formula C11H11NO2 B1584048 5-ethyl-1H-indole-2-carboxylic acid CAS No. 37033-93-5

5-ethyl-1H-indole-2-carboxylic acid

Cat. No. B1584048
CAS RN: 37033-93-5
M. Wt: 189.21 g/mol
InChI Key: SJOATWVSOUYAPP-UHFFFAOYSA-N
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Description

5-ethyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers. The Fischer indole synthesis, for example, involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular formula of 5-ethyl-1H-indole-2-carboxylic acid is C11H11NO2 . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .


Chemical Reactions Analysis

Indole derivatives, including 5-ethyl-1H-indole-2-carboxylic acid, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety forms hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .


Physical And Chemical Properties Analysis

The molecular weight of 5-ethyl-1H-indole-2-carboxylic acid is 189.21 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Synthesis and Chemical Properties

  • Friedel-Crafts Acylation : Ethyl indole-2-carboxylate, a related compound, undergoes Friedel-Crafts acylation resulting in a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates. This process varies greatly in yield depending on the reaction conditions and reagents, highlighting the chemical versatility of indole carboxylates (Murakami et al., 1988).

  • Marine Sponge Derivatives : Indole derivatives similar to 5-ethyl-1H-indole-2-carboxylic acid have been isolated from marine sponges. These include 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, demonstrating the natural occurrence of such compounds and their potential biological relevance (Abdjul et al., 2015).

Biological Applications

  • Inhibition of 5-Lipoxygenase : 2-Substituted 5-hydroxyindole-3-carboxylates, related to 5-ethyl-1H-indole-2-carboxylic acid, have been studied for their ability to inhibit human 5-lipoxygenase, an enzyme involved in inflammation. These compounds could potentially serve as anti-inflammatory therapeutics (Karg et al., 2009).

  • Oligomerization with Thiols : Indole derivatives like indole-5-carboxylic acid can react with thiols to yield various oligomers. This suggests potential applications in creating complex organic molecules with specific functional properties (Mutulis et al., 2008).

  • Electrochemical Applications : Polyindole-5-carboxylic acid, a polymerized form of related indole carboxylic acids, has been studied for its electrochemical properties, particularly in oxygen reduction reactions. This indicates potential use in energy-related applications, such as fuel cells or batteries (Yu et al., 2014).

Pharmaceutical Research

  • Antiviral Research : 5-Hydroxy-1H-indole-3-carboxylic acid ethyl esters, structurally similar to 5-ethyl-1H-indole-2-carboxylic acid, have been synthesized and studied for their antiviral activities against various viruses. This research demonstrates the potential of indole carboxylates in antiviral drug development (Ivashchenko et al., 2014).

Safety And Hazards

Safety data sheets indicate that 5-ethyl-1H-indole-2-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protective equipment .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Given their biological properties and potential as targets, it is expected that the synthesis and biological evaluation of indole derivatives, including 5-ethyl-1H-indole-2-carboxylic acid, will continue to be an active area of research .

properties

IUPAC Name

5-ethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOATWVSOUYAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296717
Record name 5-ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-indole-2-carboxylic acid

CAS RN

37033-93-5
Record name 37033-93-5
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Record name 5-ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-2-indolecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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